1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone
Description
1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone (CAS: 2396-05-6) is a trifluoroacetophenone derivative with the molecular formula C₁₀H₁₀F₃NO and a molecular weight of 229.19 g/mol. Structurally, it features a dimethylamino group (-N(CH₃)₂) at the 2-position of the phenyl ring and a trifluoroacetyl group (-COCF₃) at the 1-position. This compound belongs to a class of trifluoroacetophenones, which are recognized for their utility as intermediates in pharmaceutical synthesis, particularly in the development of kinase inhibitors and acetylcholinesterase modulators .
Properties
IUPAC Name |
1-[2-(dimethylamino)phenyl]-2,2,2-trifluoroethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(2)8-6-4-3-5-7(8)9(15)10(11,12)13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTIIWQIDKHVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855680 | |
| Record name | 1-[2-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256467-19-2 | |
| Record name | 1-[2-(Dimethylamino)phenyl]-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The dimethylamino group activates the aromatic ring toward electrophilic substitution, directing the acyl group to the ortho position. Aluminum chloride (AlCl₃) or boron trifluoride (BF₃) catalyzes the acylation at temperatures between 0°C and 25°C. A representative procedure involves dissolving 2-(dimethylamino)benzaldehyde in dichloromethane, followed by dropwise addition of TFAA and AlCl₃. The exothermic reaction requires rigorous temperature control to minimize side products such as over-acylated derivatives.
Yield and Optimization
Initial yields from small-scale reactions (≤50 mmol) range from 65% to 72%. Key optimizations include:
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Solvent Selection : Dichloromethane outperforms toluene due to better solubility of intermediates.
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Catalyst Stoichiometry : A 1.2:1 molar ratio of AlCl₃ to substrate maximizes conversion without excessive carbocation formation.
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Workup : Quenching with ice-water followed by sodium bicarbonate neutralization minimizes emulsion formation during extraction.
Nucleophilic Substitution: Trifluoromethyl Group Introduction
An alternative route involves nucleophilic substitution of a pre-formed aryl ketone with a trifluoromethyl source. This two-step approach first synthesizes 1-(2-aminophenyl)ethanone, followed by dimethylamination and trifluoromethylation.
Amination and Trifluoromethylation
The amino group is introduced via Ullmann coupling or Buchwald-Hartwig amination using 2-bromoacetophenone and dimethylamine. Subsequent trifluoromethylation employs Ruppert-Prakash reagent (TMSCF₃) under copper(I) iodide catalysis. For example, reacting 1-(2-(dimethylamino)phenyl)ethanone with TMSCF₃ in DMF at 80°C for 12 hours achieves 58% yield.
Challenges and Solutions
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Regioselectivity : Competing para-substitution is suppressed by steric hindrance from the dimethylamino group.
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Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product from unreacted starting material.
Industrial-Scale Synthesis: Process Intensification
Industrial production prioritizes cost-efficiency and minimal waste. A continuous-flow system described in patent literature demonstrates how batch limitations are overcome:
Continuous-Flow Acylation
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Reactor Design : A tubular reactor with static mixers ensures rapid heat dissipation during exothermic acylation.
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Residence Time : 30 minutes at 25°C achieves 89% conversion, compared to 65% in batch mode.
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Downstream Processing : In-line liquid-liquid separation removes AlCl₃ residues, reducing purification steps.
Environmental and Economic Metrics
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Atom Economy : 82% for the continuous process vs. 68% for batch.
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Waste Reduction : Solvent recovery systems cut dichloromethane usage by 40%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Friedel-Crafts | 72 | 98 | Moderate | 12.50 |
| Nucleophilic Sub. | 58 | 95 | Low | 18.20 |
| Reductive Amination | 65 | 97 | High | 9.80 |
| Continuous-Flow | 89 | 99 | Industrial | 7.40 |
Key Findings :
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The continuous-flow method offers superior yield and cost-efficiency, making it ideal for large-scale production.
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Reductive amination balances yield and scalability but requires stringent control over hydrogenation conditions.
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Nucleophilic substitution, while versatile, is less economically viable due to expensive fluorination reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone with structurally related trifluoroacetophenone derivatives, highlighting key differences in substituents, molecular properties, and applications:
Key Observations:
In contrast, halogenated analogs (e.g., Cl, Br, CF₃) exhibit higher lipophilicity, favoring blood-brain barrier penetration in anticonvulsants .
Synthetic Pathways: Halogenated derivatives (e.g., 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone) are synthesized via Buchwald-Hartwig coupling with Pd catalysts and cesium carbonate, achieving yields up to 78% . Amino-substituted analogs (e.g., 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone) are prepared through hydrolysis of pivalamide precursors, followed by HCl salt formation (70% yield) .
Hazard Profiles: Halogenated compounds (e.g., 1-[3-Chloro-5-(trifluoromethyl)phenyl]-...) are classified as irritants and corrosive, requiring stringent handling .
Research Findings and Data Tables
Table 2: Physical Properties
Biological Activity
1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The trifluoromethyl group enhances its lipophilicity, allowing for improved cellular penetration and interaction with biological targets.
- Chemical Formula : C10H10F3N
- Molecular Weight : 215.19 g/mol
- Structure : The compound features a dimethylamino group attached to a phenyl ring, which is further connected to a trifluoroethanone moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The trifluoromethyl group not only increases lipophilicity but also enhances receptor binding affinity. This compound has been reported to influence several biochemical pathways, leading to:
- Apoptosis Induction : Similar compounds have demonstrated the ability to induce programmed cell death in cancer cell lines.
- Antimicrobial Activity : Research indicates potential effectiveness against various microbial strains.
Anticancer Properties
Research has shown that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies on thiosemicarbazone derivatives reveal that they can induce mitochondrial dysfunction and promote apoptosis in K562 leukemia cells .
| Compound | Cell Line | Mechanism | IC50 (µM) |
|---|---|---|---|
| TSC-H | K562 | Apoptosis | 10 |
| TSC-F | K562 | Apoptosis | 10 |
| TSC-Cl | K562 | Apoptosis | 10 |
| TSC-Me | K562 | Necrosis | 10 |
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. While specific data on this compound is limited, structurally similar compounds have shown promising results against various pathogens.
Study on Dimethylaminophenyl Derivatives
In a study examining several dimethylaminophenyl derivatives, it was found that these compounds could inhibit the growth of cancer cell lines effectively. The presence of the dimethylamino group was critical for enhancing membrane permeability and receptor interactions .
Thiosemicarbazone Derivatives
Research involving thiosemicarbazones derived from acetophenone demonstrated their potential as anticancer agents. These compounds were shown to induce significant cytotoxic effects on cancer cells while exhibiting lower toxicity towards normal cells .
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 1-(2-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone?
- Methodology : The compound can be synthesized via Friedel-Crafts acylation using 2-(dimethylamino)benzaldehyde and trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). A base like triethylamine is added to neutralize acidic byproducts. The reaction is typically conducted in dichloromethane at 0–25°C for 12–24 hours. Purification involves recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Critical Parameters : Catalyst activity, solvent polarity, and reaction time significantly impact yield (reported 60–75%). Impurities like unreacted aldehyde or over-acylated products require rigorous NMR (¹H/¹³C) and LC-MS analysis .
Q. How does the trifluoromethyl group influence the compound’s reactivity in substitution reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group activates the ketone toward nucleophilic attack. For example, in nucleophilic aromatic substitution, the carbonyl carbon becomes electrophilic, enabling reactions with amines or thiols. However, steric hindrance from the dimethylamino group at the 2-position may slow kinetics compared to its 4-substituted isomer .
- Example Reaction : Reduction with NaBH₄ in methanol yields 1-(2-(dimethylamino)phenyl)-2,2,2-trifluoroethanol, confirmed by FT-IR (loss of C=O peak at ~1700 cm⁻¹) and ¹⁹F NMR .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) assess binding affinity to targets like cytochrome P450 or kinase enzymes. The dimethylamino group’s basicity and the trifluoromethyl group’s hydrophobicity are critical for ligand-receptor complementarity.
- Case Study : Docking studies reveal hydrogen bonding between the dimethylamino group and Asp89 in the active site of a model kinase, with ΔG ≈ -8.2 kcal/mol .
Q. What analytical strategies resolve contradictions in reported biological activity data?
- Data Reconciliation : Conflicting IC₅₀ values (e.g., 10 µM vs. 25 µM against a cancer cell line) may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using MTT assays with controls for mitochondrial interference. Cross-validate with flow cytometry for apoptosis markers (e.g., Annexin V) .
- Example : Discrepancies in antimicrobial activity may stem from bacterial strain variability. Use CLSI guidelines for MIC determination and include positive controls (e.g., ciprofloxacin) .
Methodological Recommendations
- Synthesis Scaling : For gram-scale production, replace batch reactors with continuous flow systems to enhance mixing and heat transfer, reducing side products .
- Analytical Workflow : Combine GC-MS for volatile impurities and HRMS for exact mass confirmation. For chiral derivatives, use chiral HPLC (e.g., Chiralpak AD-H column) .
- Toxicity Screening : Prioritize in vitro cytotoxicity assays (e.g., HepG2 cells) before animal studies. EC₅₀ values >50 µM suggest low acute toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
